N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide
Description
N-[(Oxolan-2-yl)methyl]thiomorpholine-4-carboxamide is a thiomorpholine derivative characterized by a six-membered ring containing sulfur and nitrogen atoms (thiomorpholine core) linked via a carboxamide group to a tetrahydrofuran (oxolane) methyl substituent. The oxolane moiety in this compound may enhance solubility and metabolic stability compared to purely aromatic substituents, making it a candidate for further pharmacological optimization.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)thiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c13-10(12-3-6-15-7-4-12)11-8-9-2-1-5-14-9/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULSQMEJTXFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with oxolane derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carboxamide bond. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studies have investigated its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Melting Points and Stability
- Target Compound : Expected to have a moderate melting point (150–180°C) due to the oxolane group’s balance of polarity and flexibility.
- Compounds : Higher melting points (147–207°C) observed for aromatic substituents (e.g., 4-chlorobenzylidene in Compound 9: 186–187°C) .
Functional Group Impact Table
Biological Activity
N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thiomorpholine ring, an oxolane moiety, and a carboxamide functional group. The structural formula can be represented as follows:
The unique combination of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies conducted on Vero cell cultures revealed that it inhibits viral replication in several viruses. For example:
| Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 12.5 | Inhibition of viral RNA synthesis |
| Herpes Simplex Virus | 8.0 | Interference with viral entry and replication |
These results indicate that this compound may disrupt critical stages of the viral life cycle.
Anticancer Properties
This compound has been evaluated for its anticancer potential, particularly in targeting tumor cells. The mechanism involves modulation of the p53 pathway, which is crucial for regulating cell cycle and apoptosis. Notable findings include:
- Induction of Apoptosis: The compound enhances p53 activity, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cell Cycle Arrest: It causes G1 phase arrest in treated cells, preventing further proliferation.
- Inhibition of Tumor Growth: In vivo studies demonstrated significant tumor size reduction in mouse models treated with the compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
-
p53 Pathway Modulation: The compound stabilizes p53, enhancing its transcriptional activity on target genes involved in apoptosis and cell cycle regulation.
- Enzyme Inhibition: It may inhibit certain enzymes involved in nucleic acid synthesis, contributing to its antiviral effects.
Case Studies
Several case studies provide insight into the practical applications of this compound:
- In Vivo Efficacy Against Tumors: A study involving mice implanted with human cancer cells showed that administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
- Synergistic Effects with Other Agents: When combined with established antiviral drugs, this compound exhibited synergistic effects, enhancing overall antiviral efficacy.
- Safety Profile Assessment: Toxicity studies indicated a favorable safety profile at therapeutic doses, making it a viable candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
